

Introduction: The Versatility of a Propargylic Alcohol Scaffold

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Compound of Interest

Compound Name: *1,3-Diphenyl-2-propyn-1-ol*

Cat. No.: *B158054*

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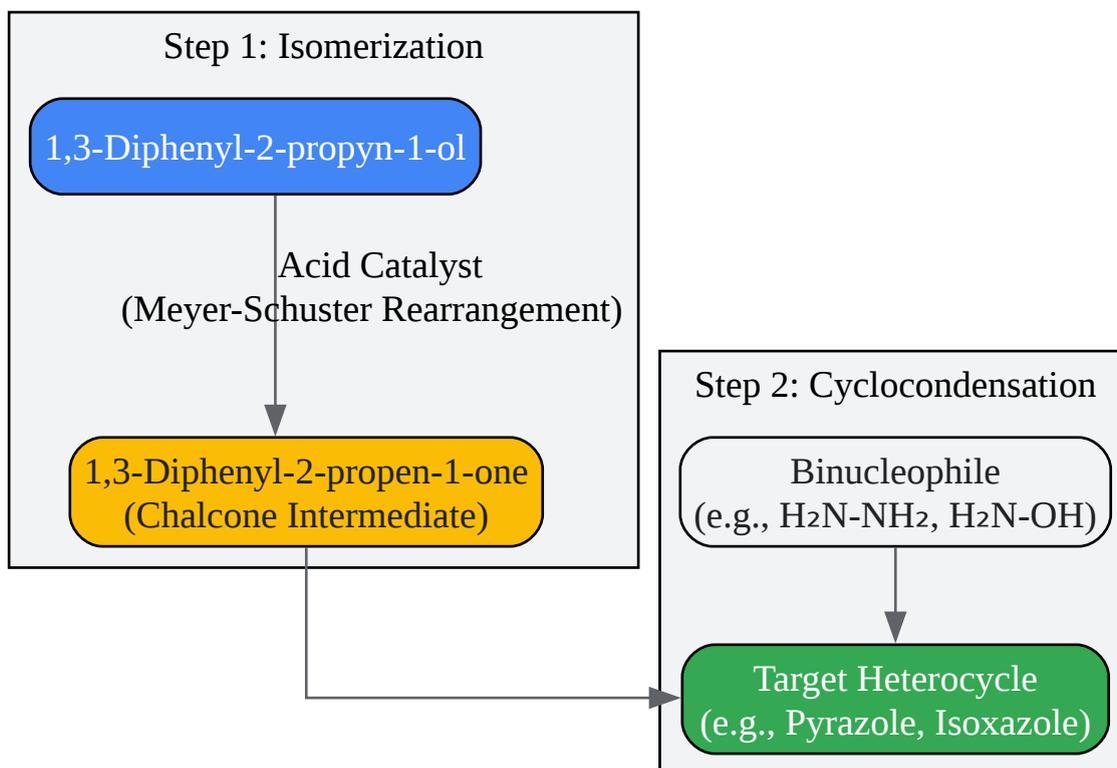
1,3-Diphenyl-2-propyn-1-ol is a readily accessible and highly versatile propargylic alcohol that serves as a powerful building block in synthetic organic chemistry. Its structure, featuring a reactive secondary alcohol, a strategically positioned alkyne, and two flanking phenyl groups, provides a unique combination of functionalities. This arrangement allows for a diverse array of transformations, making it an ideal starting material for the construction of complex heterocyclic systems. The inherent reactivity of the alkyne moiety, particularly its susceptibility to activation by transition metals, and the ability of the hydroxyl group to participate in or direct cyclization events, are central to its utility.

This guide provides an in-depth exploration of the application of **1,3-diphenyl-2-propyn-1-ol** in the synthesis of key five-membered heterocycles, including furans, pyrazoles, and isoxazoles. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and present data to illustrate the scope and efficiency of these transformations.

Core Synthetic Strategy: The Meyer-Schuster Rearrangement and Subsequent Cyclocondensation

A cornerstone of the synthetic utility of **1,3-diphenyl-2-propyn-1-ol** is its ability to undergo a facile acid-catalyzed isomerization known as the Meyer-Schuster rearrangement. This reaction converts the propargylic alcohol into its isomeric α,β -unsaturated ketone, 1,3-diphenyl-2-propen-1-one (chalcone).^{[1][2]} This chalcone intermediate is a classic Michael acceptor and an ideal 1,3-dielectrophilic synthon for subsequent cyclocondensation reactions with binucleophiles to form a variety of heterocycles.

The general workflow is a powerful two-step, one-pot strategy where the in situ generation of the chalcone is immediately followed by the introduction of a nucleophilic reagent to trigger heterocycle formation. This approach is atom-economical and avoids the isolation of the often reactive unsaturated ketone intermediate.



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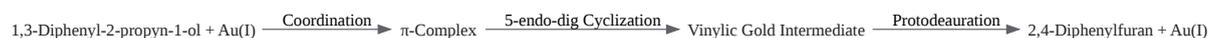
Caption: General workflow for heterocycle synthesis.

Synthesis of Substituted Furans via Gold-Catalyzed Cycloisomerization

The synthesis of furans from propargylic alcohols is a well-established transformation, often proceeding with exceptional efficiency under gold catalysis. Gold(I) complexes are potent π -acids that readily activate the alkyne moiety of **1,3-diphenyl-2-propyn-1-ol** towards intramolecular nucleophilic attack by the hydroxyl group.^{[1][3]} This process, known as cycloisomerization, provides a direct and atom-economical route to highly substituted furans.

Mechanism of Furan Formation

The catalytic cycle begins with the coordination of the gold(I) catalyst to the alkyne, rendering it highly electrophilic. This is followed by a 5-endo-dig cyclization, where the pendant hydroxyl group attacks the activated alkyne to form a vinyl-gold intermediate. Subsequent protodeauration regenerates the active catalyst and yields the final furan product. This pathway avoids the harsh conditions of traditional furan syntheses like the Paal-Knorr reaction.[4][5]



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Caption: Gold-catalyzed furan synthesis mechanism.

Experimental Protocol: Gold(I)-Chloride Catalyzed Synthesis of 2,4-Diphenylfuran

Materials:

- **1,3-Diphenyl-2-propyn-1-ol** (1.0 mmol, 208.26 mg)
- Gold(I) Chloride (AuCl) (0.02 mmol, 4.6 mg, 2 mol%)
- Anhydrous Dichloromethane (DCM) (10 mL)
- Argon atmosphere

Procedure:

- To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add **1,3-diphenyl-2-propyn-1-ol** and Gold(I) Chloride.
- Add anhydrous DCM via syringe and stir the resulting solution at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent. The reaction is typically complete within 1-2 hours.

- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford 2,4-diphenylfuran as a solid.

Data Summary

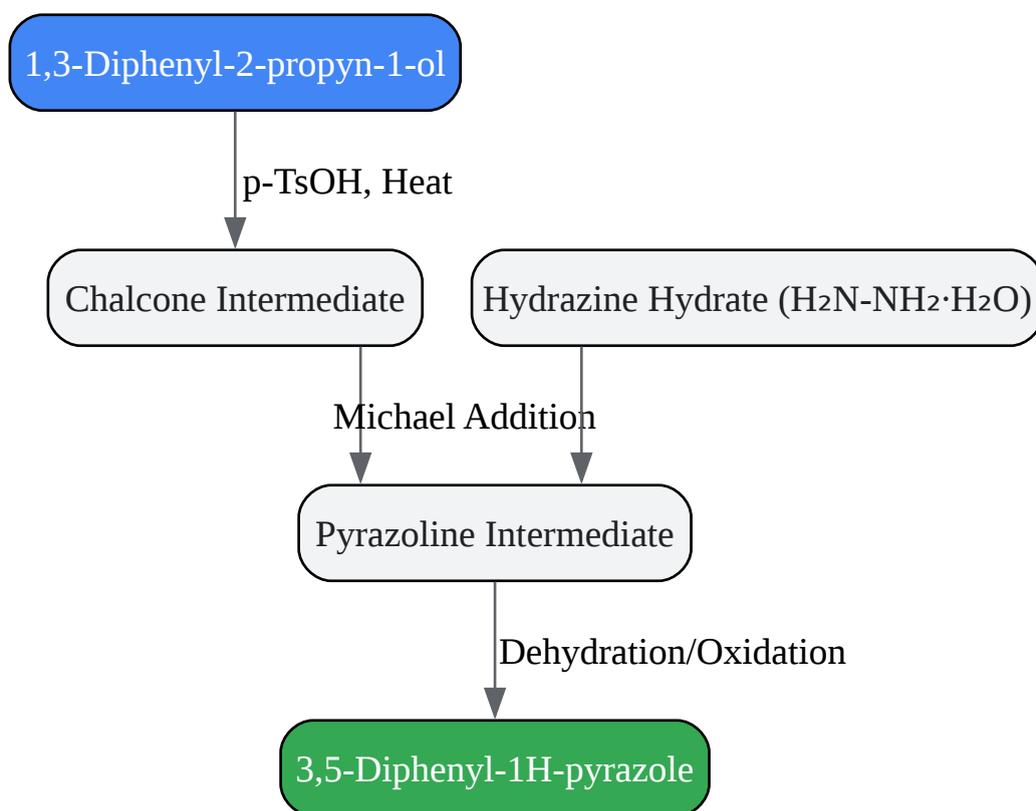
Catalyst	Loading (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
AuCl	2	DCM	25	1.5	~92
AuCl ₃	2	DCM	25	2	~88
Ph ₃ PAuCl/Ag OTf	1	Dioxane	60	1	~95

Synthesis of 3,5-Diphenyl-1H-pyrazole

Pyrazoles are a critical class of nitrogen-containing heterocycles prevalent in pharmaceuticals. [6][7] A highly effective method for their synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[8] By first isomerizing **1,3-diphenyl-2-propyn-1-ol** to chalcone, we generate an ideal α,β -unsaturated ketone precursor for this cyclization.

Mechanism of Pyrazole Formation

The reaction proceeds in two stages. First, the acid-catalyzed Meyer-Schuster rearrangement yields the chalcone. Second, hydrazine hydrate is added. The reaction likely proceeds via a Michael addition of one nitrogen of the hydrazine to the β -carbon of the chalcone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.



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Caption: Workflow for pyrazole synthesis.

Experimental Protocol: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazole

Materials:

- **1,3-Diphenyl-2-propyn-1-ol** (1.0 mmol, 208.26 mg)
- p-Toluenesulfonic acid (p-TsOH) (0.05 mmol, 9.5 mg, 5 mol%)
- Ethanol (15 mL)
- Hydrazine hydrate (1.5 mmol, 75 mg, ~73 μ L)

Procedure:

- In a 50 mL round-bottom flask, dissolve **1,3-diphenyl-2-propyn-1-ol** and p-TsOH in ethanol.

- Heat the mixture to reflux (approx. 80°C) for 1 hour to facilitate the rearrangement to chalcone. Monitor by TLC for the disappearance of the starting alcohol.
- Cool the reaction mixture slightly and add hydrazine hydrate dropwise.
- Return the mixture to reflux and continue heating for an additional 3-4 hours. A precipitate may form.
- After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
- Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 3,5-diphenyl-1H-pyrazole.

Data Summary

Reagent 1	Reagent 2	Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)
1,3-Diphenyl-2-propyn-1-ol	Hydrazine Hydrate	p-TsOH	Ethanol	80	5	~85
1,3-Diphenyl-2-propyn-1-ol	Phenylhydrazine	Acetic Acid	Ethanol	80	6	~82 (yields 1,3,5-triphenylpyrazole)

Synthesis of 3,5-Diphenylisoxazole

Isoxazoles are another class of five-membered heterocycles with significant applications in medicinal chemistry.[9] Their synthesis can be achieved through a pathway analogous to that of pyrazoles, by reacting the in situ generated chalcone intermediate with hydroxylamine hydrochloride.[10][11]

Mechanism of Isoxazole Formation

Following the initial Meyer-Schuster rearrangement, the chalcone intermediate reacts with hydroxylamine. The reaction involves a conjugate addition of the nitrogen atom of

hydroxylamine to the enone system, followed by intramolecular cyclization of the resulting intermediate. A final dehydration step yields the stable aromatic isoxazole ring.

Experimental Protocol: One-Pot Synthesis of 3,5-Diphenylisoxazole

Materials:

- **1,3-Diphenyl-2-propyn-1-ol** (1.0 mmol, 208.26 mg)
- Concentrated Sulfuric Acid (H₂SO₄) (2-3 drops)
- Ethanol (15 mL)
- Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 mmol, 104 mg)
- Sodium acetate (2.0 mmol, 164 mg)

Procedure:

- Combine **1,3-diphenyl-2-propyn-1-ol** and ethanol in a 50 mL round-bottom flask.
- Carefully add 2-3 drops of concentrated H₂SO₄ and heat the mixture to reflux for 1 hour.
- In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of warm water and add this solution to the reaction flask.
- Continue to reflux the mixture for 4-6 hours, monitoring by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

- Purify the crude product by recrystallization from ethanol or by column chromatography to yield 3,5-diphenylisoxazole.

Data Summary

Reagent 1	Reagent 2	Catalyst/ Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1,3-Diphenyl-2-propyn-1-ol	NH ₂ OH·HC I	H ₂ SO ₄ / NaOAc	Ethanol	80	7	~80

Conclusion and Future Outlook

1,3-Diphenyl-2-propyn-1-ol stands out as an exemplary starting material for the synthesis of diverse heterocyclic scaffolds. The strategic application of transition metal catalysis, such as gold-catalyzed cycloisomerization, provides a direct and efficient route to furans. Alternatively, leveraging the classic Meyer-Schuster rearrangement to form an α,β -unsaturated ketone intermediate opens a pathway to a multitude of other heterocycles, including pyrazoles and isoxazoles, through subsequent cyclocondensation reactions. The protocols detailed herein are robust, scalable, and utilize readily available reagents, making them highly valuable for applications in academic research and industrial drug development.

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